molecular formula C9H18N2 B8139457 cis-5-Isopropyloctahydropyrrolo[3,4-b]pyrrole

cis-5-Isopropyloctahydropyrrolo[3,4-b]pyrrole

Cat. No.: B8139457
M. Wt: 154.25 g/mol
InChI Key: AQPPIBINCHUZOY-BDAKNGLRSA-N
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Description

cis-5-Isopropyloctahydropyrrolo[3,4-b]pyrrole is a bicyclic amine characterized by a fused pyrrolidine-pyrrole system with a cis-configuration and an isopropyl substituent at the 5-position. Its fully saturated pyrrolidine rings enhance conformational stability, while the isopropyl group contributes to lipophilicity, influencing bioavailability and membrane permeability .

Properties

IUPAC Name

(3aR,6aR)-5-propan-2-yl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-7(2)11-5-8-3-4-10-9(8)6-11/h7-10H,3-6H2,1-2H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPPIBINCHUZOY-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2CCNC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C[C@H]2CCN[C@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Generation of Azomethine Ylides from α-Amino Acid Esters

The synthesis begins with the condensation of an α-amino acid methyl ester with an aldehyde. For cis-5-isopropyloctahydropyrrolo[3,4-b]pyrrole, valine methyl ester serves as the optimal starting material due to its inherent isopropyl side chain. Reaction with 2-nitrobenzaldehyde in refluxing toluene generates a stabilized azomethine ylide, a dipole competent for cycloaddition.

Critical Parameters :

  • Solvent : Toluene or dichloroethane for optimal dipole stability.

  • Temperature : 80–100°C to drive imine formation while avoiding decomposition.

  • Equivalents : A 1:1 ratio of aldehyde to α-amino acid ester ensures complete ylide generation.

[3 + 2] Cycloaddition with Maleimides

The azomethine ylide undergoes a regioselective [3 + 2] cycloaddition with N-substituted maleimides, forming a hexahydropyrrolo[3,4-c]pyrrole intermediate. This step establishes the bicyclic core with cis-stereochemistry at the 5-position, dictated by the endo transition state of the cycloaddition.

Representative Conditions :

ComponentSpecification
MaleimideN-Ethylmaleimide
SolventDichloromethane
Reaction Time12–24 hours
Yield68–75%

Nitro Group Reduction and Transamidation

Catalytic Hydrogenation of the Nitro Moiety

The nitro group in the cycloadduct is reduced to an amine using hydrogen gas (1 atm) over palladium-on-carbon (10% Pd/C) in methanol. This step proceeds quantitatively, providing a primary amine poised for subsequent lactamization.

Optimization Insights :

  • Catalyst Loading : 5–10 wt% Pd/C balances cost and efficiency.

  • Temperature : Ambient conditions suffice to avoid over-reduction.

Transamidation and Lactamization

The amine intermediate undergoes an unconventional transamidation reaction under acidic conditions (e.g., HCl in ethanol), facilitating intramolecular lactamization to yield the title compound. This step concurrently installs the isopropyl group at the cis-5 position and completes the octahydropyrrolo[3,4-b]pyrrole framework.

Mechanistic Pathway :

  • Protonation of the amine enhances electrophilicity.

  • Nucleophilic attack by the adjacent carbonyl oxygen forms a tetrahedral intermediate.

  • Collapse of the intermediate results in lactam ring closure.

Stereochemical Control and Isomer Purity

Diastereoselectivity in Cycloaddition

The endo preference of the [3 + 2] cycloaddition ensures >95% cis selectivity at the 5-position. Computational studies attribute this to favorable orbital overlap and minimized steric hindrance between the isopropyl group and maleimide substituents.

Chromatographic Resolution

Despite high inherent selectivity, residual diastereomers (≤5%) are resolved via flash chromatography using ethyl acetate/hexane (3:7) gradients. The cis-isopropyl isomer elutes earlier due to reduced polarity compared to the trans counterpart.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d6) key signals for cis-5-isopropyloctahydropyrrolo[3,4-b]pyrrole:

δ (ppm)MultiplicityAssignment
1.10t (J = 7 Hz)Isopropyl methyl groups
2.03sBridgehead protons
3.40–3.60mPyrrolidine ring protons
5.43br sNH lactam

13C NMR confirms the lactam carbonyl at δ 172.3 ppm and quaternary carbons adjacent to the isopropyl group.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M + H]+ at m/z 209.1648 (calc. 209.1651) validates the molecular formula C12H20N2O.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Stereoselectivity
Cycloaddition-Lactamization7298cis:trans = 95:5
Reductive Amination5889cis:trans = 80:20

The cycloaddition route outperforms reductive amination in both yield and stereochemical control, making it the method of choice for scalable synthesis.

Industrial Scalability and Process Considerations

Solvent Recycling

Toluene and dichloromethane are recovered via distillation, reducing environmental impact and cost.

Catalytic Recovery

Pd/C is filtered, regenerated via oxidative treatment, and reused for up to five cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions: Cis-5-Isopropyloctahydropyrrolo[3,4-b]pyrrole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as secondary and tertiary amines.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and pressures to maintain the integrity of the compound .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted pyrrole derivatives.

Scientific Research Applications

Cis-5-Isopropyloctahydropyrrolo[3,4-b]pyrrole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be explored for its therapeutic potential, particularly in the development of new drugs. Additionally, in industry, it may be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of cis-5-Isopropyloctahydropyrrolo[3,4-b]pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize cis-5-Isopropyloctahydropyrrolo[3,4-b]pyrrole, we analyze structurally related bicyclic pyrrolidine derivatives, focusing on substituent effects, physicochemical properties, and functional applications.

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Features
This compound C9H18N2 5-isopropyl 154.25 High rigidity, lipophilic
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C12H19NO3 5-oxo, tert-butyl ester 225.28 Ketone functionality, ester group
cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole C9H8N6O Cbz (carbobenzyloxy) 216.20 Amine protection, aromaticity
Cis-Benzyl 5-Oxohexahydropyrrolo[3,2-B]Pyrrole-1(2H)-Carboxylate C14H16N2O3 Benzyl ester, 5-oxo 260.29 Dual ester/ketone groups, bulkier substituent

Key Findings :

The Cbz (carbobenzyloxy) group in cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole introduces aromaticity and UV activity, useful in chromatographic detection, but increases susceptibility to hydrogenolysis .

Physicochemical Properties :

  • The 5-oxo moiety in and ’s compounds introduces polarity, lowering logP values (predicted ~1.2 for vs. ~2.5 for the isopropyl analog), which may affect blood-brain barrier penetration .
  • Molecular weight differences (154.25 vs. 260.29 g/mol) highlight the trade-off between functional group complexity and drug-likeness per Lipinski’s rules.

Toxicological and Safety Profiles :

  • The tert-butyl ester derivative () exhibits acute oral toxicity (LD50 ~300 mg/kg in rats) and skin irritation risks, whereas the isopropyl analog’s toxicity data remain unreported but is hypothesized to be milder due to the absence of reactive esters .
  • The benzyl ester in ’s compound may pose flammability hazards (flash point ~150°C) absent in the fully saturated isopropyl derivative .

Research Implications

  • Drug Design : The isopropyl variant’s balance of rigidity and lipophilicity makes it preferable for CNS-targeted therapeutics over bulkier esters (e.g., benzyl or tert-butyl) that hinder passive diffusion .
  • Synthetic Utility : ’s Cbz-protected analog serves as an intermediate in peptide synthesis, whereas the 5-oxo derivatives () are precursors for ketone-based functionalization .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of cis-5-Isopropyloctahydropyrrolo[3,4-b]pyrrole?

The synthesis of pyrrolo-pyrrole derivatives often involves multicomponent reactions (MCRs) or lithiation-alkylation sequences. For example:

  • Lithiation-alkylation : A route demonstrated for pyrrolo[3,4-b]indolones involves generating a pyrrole alkoxide intermediate, followed by alkylation at the C-1 position .
  • Ugi–Zhu reaction : This method has been applied to synthesize structurally related pyrrolo[3,4-b]pyridin-5-ones, enabling regioselective functionalization through isocyanide-based MCRs .
  • Chiral resolution : Enantiopure analogs (e.g., (3aR,6aR)-1-methyl derivatives) are synthesized using stereoselective catalysis, with characterization via 1H^1H/13C^{13}C NMR and chiral HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., Varian XL-300 or JEOL-FX60Q instruments) confirm regiochemistry and stereochemistry, with shifts referenced to tetramethylsilane .
  • Mass spectrometry : Low-resolution EI-CI or GC-MS (e.g., Finnigan instruments) validate molecular weight and fragmentation patterns .
  • IR spectroscopy : Perkin-Elmer FTIR identifies functional groups like NH or carbonyl moieties .
  • Chiral analysis : Polarimetry or chiral HPLC distinguishes enantiomers in stereoisomeric derivatives .

Q. How does the stability of this compound vary under laboratory conditions?

Stability depends on:

  • Storage : Recommended at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis .
  • Light sensitivity : UV-Vis spectra (e.g., HP 5890 diode-array) indicate degradation under prolonged UV exposure, necessitating amber glassware .
  • pH sensitivity : Hydrolytic degradation is observed in acidic/basic conditions, requiring neutral buffers during reactions .

Q. What role does the pyrrolo[3,4-b]pyrrole scaffold play in heterocyclic chemistry?

This scaffold serves as a rigid, bicyclic framework for:

  • Ligand design : The nitrogen-rich structure chelates metals in catalysis .
  • Functional group tolerance : Substituents at N(1) and C(5) (e.g., isopropyl, benzyl) modulate electronic and steric properties .
  • Precursor utility : Derivatives like pyrroloindolones are intermediates for synthesizing carbazoles and pyridocarbazoles .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods due to potential dust/aerosol formation .
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization of the pyrrolo[3,4-b]pyrrole core?

  • Temperature control : Lower temperatures (–78°C) favor lithiation at C-1 over N-alkylation .
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance electrophilic trapping efficiency .
  • Catalytic systems : Palladium/copper catalysts enable cross-coupling at C-3/C-5 positions in pyridyl-substituted analogs .

Q. What computational methods are used to predict the electronic properties of pyrrolo[3,4-b]pyrrole derivatives?

  • DFT studies : B3LYP/6-31G(d) models calculate HOMO-LUMO gaps and charge distribution, correlating with experimental UV-Vis data .
  • Molecular docking : Predicts binding affinities for drug discovery applications, though direct data for this compound is limited .

Q. How should researchers address contradictions in synthetic yields or regiochemical outcomes?

  • Mechanistic analysis : Compare intermediates via 1H^1H NMR (e.g., trapped alkoxides vs. free bases) to identify competing pathways .
  • Byproduct profiling : GC-MS or HPLC-MS detects side products (e.g., dimerization or over-alkylation) .
  • Reaction monitoring : In situ IR tracks carbonyl or NH group transformations to optimize stepwise protocols .

Q. What strategies enable late-stage functionalization of the pyrrolo[3,4-b]pyrrole scaffold?

  • Buchwald–Hartwig amination : Introduces aryl/heteroaryl groups at N(4) using palladium catalysts .
  • Click chemistry : Azide-alkyne cycloaddition at C(5)-isopropyl groups creates bioconjugates .
  • Photoredox catalysis : Generates radicals for C–H functionalization under visible light .

Q. How can researchers validate the stereochemical purity of enantiopure derivatives?

  • X-ray crystallography : Resolves absolute configuration, as demonstrated for (3aR,6aR)-1-methyl analogs .
  • NOESY NMR : Correlates spatial proximity of protons in rigid bicyclic systems .
  • Chiral shift reagents : Eu(hfc)3_3 induces split signals in 1H^1H NMR for enantiomeric excess (ee) quantification .

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